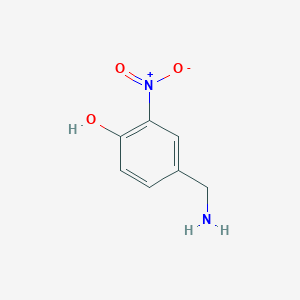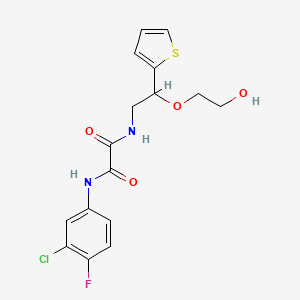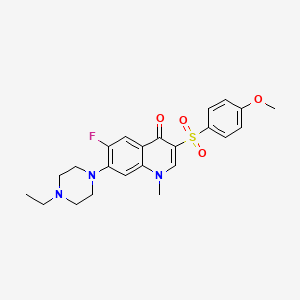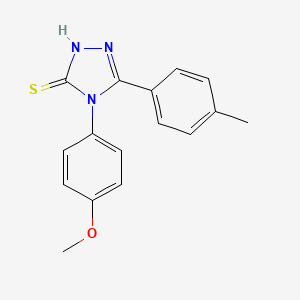![molecular formula C12H16ClN5 B2736429 2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride CAS No. 1172725-56-2](/img/structure/B2736429.png)
2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The synthesized compounds were characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Molecular Structure Analysis
The molecular structure of pyrimidine-5-carbonitrile derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes various substituents, which can be varied to create a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-5-carbonitrile derivatives are primarily related to their role as ATP mimicking tyrosine kinase inhibitors . These compounds interact with the epidermal growth factor receptor (EGFR), inhibiting its activity and thus exhibiting cytotoxic activities against various human tumor cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine-5-carbonitrile derivatives can vary depending on the specific substituents present in the molecule. For example, the melting point, IR spectrum, and NMR data can provide information about the structure and properties of the compound .Applications De Recherche Scientifique
Novel Compound Synthesis
Research has demonstrated the use of related pyrazolo[1,5-a]pyrimidine derivatives as precursors for synthesizing novel compounds. For example, the reaction of 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with phenyl isothiocyanate leads to the formation of novel thioanilide derivatives, which are then used to synthesize several novel polyheterocyclic compounds. This process highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in heterocyclic synthesis, providing a pathway to create new materials with potential applications in medicinal chemistry and material science (Metwally, Abdallah, & Almabrook, 2017).
Heterocyclic Compound Development
The compound also serves as a foundation for the development of heterocyclic compounds with enhanced properties. For instance, the utility of enaminonitriles in heterocyclic synthesis has been explored to synthesize new pyrazole, pyridine, and pyrimidine derivatives, underscoring the compound's importance in generating heterocycles that can have various biological and chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis of Antibacterial and Antiviral Compounds
Moreover, pyrazolo[1,5-a]pyrimidine derivatives have been utilized in synthesizing compounds with significant antibacterial and antiviral activities. This application is particularly crucial in the pharmaceutical industry, where there is a continuous search for new drugs to combat resistant strains of bacteria and viruses. For example, new pyrazolo and antibacterial pyrazolopyrimidine derivatives have been synthesized from 5-aminopyrazole-4-carbonitriles, demonstrating the role of these derivatives in creating compounds with potential therapeutic benefits (Rahmouni et al., 2014).
Mécanisme D'action
The mechanism of action of pyrimidine-5-carbonitrile derivatives involves their role as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds inhibit the activity of EGFR, leading to cytotoxic effects against various human tumor cell lines . In particular, some compounds have been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells .
Orientations Futures
Pyrimidine-5-carbonitrile derivatives have shown promise as anticancer agents, particularly due to their ability to inhibit EGFR . Future research could focus on further optimizing these compounds to enhance their anticancer activity and reduce potential side effects . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of future research .
Propriétés
IUPAC Name |
2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5.ClH/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13;/h6H,3-5,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISZUPZSDBAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)


![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)
